molecular formula C23H21F3N2O4S B1672471 2-Methyl-2-(4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxamido)methyl)phenoxy)propanoic acid CAS No. 622402-22-6

2-Methyl-2-(4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxamido)methyl)phenoxy)propanoic acid

Cat. No. B1672471
M. Wt: 478.5 g/mol
InChI Key: ILUPZUOBHCUBKB-UHFFFAOYSA-N
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Description

This compound, also known as Cardarine, Endurobol, GSK-516, or GW 501516, is a drug that can act like a peroxisome proliferator-activated receptor agonist . It can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that similar compounds, such as 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid, can be synthesized from Thioacetamide and Ethyl 4,4,4-trifluoroacetoacetate .


Molecular Structure Analysis

The empirical formula of this compound is C21H18F3NO3S2 and its molecular weight is 453.50 . The SMILES string representation is CC1=CC(SCC2=C(C)N=C(C3=CC=C(C(F)(F)F)C=C3)S2)=CC=C1OCC(O)=O .


Physical And Chemical Properties Analysis

The compound has a melting point of 186-187°C . Other physical and chemical properties such as solubility and stability were not found in the search results.

Scientific Research Applications

Inhibition of Dihydroorotate Dehydrogenase

The compound A77-1726, which shares a structural motif with 2-Methyl-2-(4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxamido)methyl)phenoxy)propanoic acid, has been identified as an active metabolite with significant inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine de novo synthesis. This inhibition can lead to a reduction in pyrimidine nucleotide pools, essential for normal immune cell functions, indicating potential applications in immunosuppressive therapies (Knecht & Löffler, 1998).

Crystal Structure Analysis

A compound structurally related to 2-Methyl-2-(4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxamido)methyl)phenoxy)propanoic acid, specifically febuxostat, has been studied for its crystal structure. The analysis revealed a nearly coplanar arrangement of the thiazole and benzene rings, providing insights into the molecular conformation that could influence the biological activity of similar compounds (Wu et al., 2015).

Synthetic Applications

Reactions involving similar structural frameworks, like methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates, have been explored to produce a variety of acyclic and cyclic compounds. These synthetic routes open possibilities for developing novel pharmaceuticals and materials with tailored properties (Sokolov & Aksinenko, 2010).

Crystallographic Studies for Drug Design

The diflunisal carboxamides, bearing a resemblance to the core structure of 2-Methyl-2-(4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxamido)methyl)phenoxy)propanoic acid, have been analyzed through single-crystal X-ray diffraction. Such studies are crucial for understanding the molecular interactions and designing drugs with enhanced efficacy and reduced side effects (Zhong et al., 2010).

Safety And Hazards

The safety class code of this compound is 11, which means it’s a combustible solid . The flash point is not applicable . More specific safety and hazard information was not found in the search results.

properties

IUPAC Name

2-methyl-2-[4-[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl]amino]methyl]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O4S/c1-13-18(33-20(28-13)15-6-8-16(9-7-15)23(24,25)26)19(29)27-12-14-4-10-17(11-5-14)32-22(2,3)21(30)31/h4-11H,12H2,1-3H3,(H,27,29)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUPZUOBHCUBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977813
Record name 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxamido)methyl)phenoxy)propanoic acid

CAS RN

343321-96-0, 622402-22-6
Record name GW-590735
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343321960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW 590735
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0622402226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-590735
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07215
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-590735
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKY617BBX5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxamido)methyl)phenoxy)propanoic acid
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2-Methyl-2-(4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxamido)methyl)phenoxy)propanoic acid
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2-Methyl-2-(4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxamido)methyl)phenoxy)propanoic acid
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2-Methyl-2-(4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxamido)methyl)phenoxy)propanoic acid
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2-Methyl-2-(4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxamido)methyl)phenoxy)propanoic acid

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